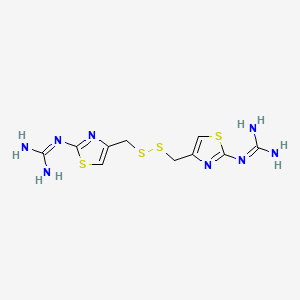
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H16BrN3O2S and its molecular weight is 406.30. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives exhibit a range of biological activities, including anti-inflammatory, antiviral, antitumor, and immunostimulating properties. These derivatives are used in agriculture, veterinary medicine, and pharmacy. A study conducted by Safonov et al. (2020) synthesized new derivatives of 1,2,4-triazole and characterized their structures using various analytical methods, highlighting their potential for medicinal applications (Safonov & Nevmyvaka, 2020).
Antimicrobial and Biological Properties
Esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, a class of compounds similar to the one , have shown analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. They also serve as intermediates in synthesizing various chemical structures. A study by Salionov (2015) explored these properties, along with the acute toxicity of these compounds (Salionov, 2015).
Synthesis of Novel Compounds for Drug Development
The synthesis of novel compounds based on 1,2,4-triazole is a significant area of research, with potential applications in developing new native drugs. A study by Safonov et al. (2017) synthesized salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, demonstrating the continuous development of new compounds in this class (Safonov, Panasenko, & Knysh, 2017).
Antimicrobial Activities of Triazol Derivatives
Various derivatives of 1,2,4-triazole, including those containing thiophen rings, have been synthesized and evaluated for their antimicrobial activities. These compounds show promising results against different microorganisms, as highlighted in studies by Ünver et al. (2010) and Kumar et al. (2010) (Ünver, Düğdü, Sancak, Er, & Ustabaş, 2010); (Kumar, Mishra, Ghosh, Panda, & Panda, 2010).
Properties
IUPAC Name |
2-[[5-bromo-4-(4-propylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-2-5-11-8-9-14(13-7-4-3-6-12(11)13)21-16(18)19-20-17(21)24-10-15(22)23/h3-4,6-9H,2,5,10H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYOZDSJDRGGGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

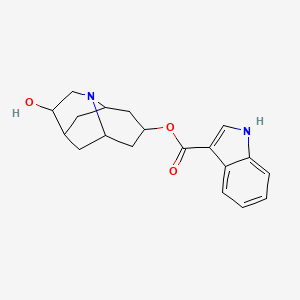
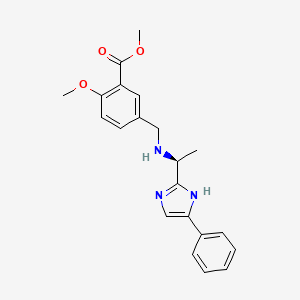
![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
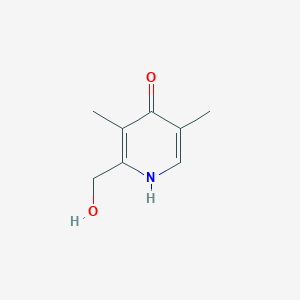
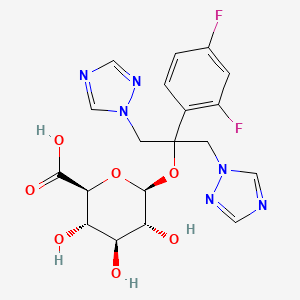
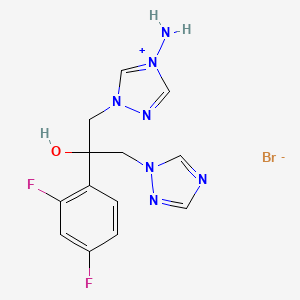


![2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B601801.png)



